molecular formula C8H16O2 B6613536 2-methoxy-4-methylcyclohexan-1-ol CAS No. 23950-96-1

2-methoxy-4-methylcyclohexan-1-ol

Cat. No.: B6613536
CAS No.: 23950-96-1
M. Wt: 144.21 g/mol
InChI Key: MJFODDFQZPOTGC-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylcyclohexan-1-ol is an organic compound belonging to the class of cyclohexanols It features a cyclohexane ring substituted with a methoxy group at the second position and a methyl group at the fourth position, along with a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation processes. For instance, the hydrogenation of 2-methoxy-4-methylcyclohexanone using a suitable metal catalyst under controlled temperature and pressure conditions can efficiently produce the target compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-methoxy-4-methylcyclohexanone.

    Reduction: Formation of 2-methoxy-4-methylcyclohexane.

    Substitution: Formation of various substituted cyclohexanols depending on the reagent used.

Scientific Research Applications

2-Methoxy-4-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

    2-Methylcyclohexanol: Similar structure but lacks the methoxy group.

    4-Methylcyclohexanol: Similar structure but lacks the methoxy group.

    2-Methoxycyclohexanol: Similar structure but lacks the methyl group.

Uniqueness: 2-Methoxy-4-methylcyclohexan-1-ol is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methoxy-4-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6-3-4-7(9)8(5-6)10-2/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFODDFQZPOTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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